6Bromo-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with a decyl triphenylphosphonium moiety, commonly referred to as 6BrCaQ-C10-TPP, is a novel compound recognized for its significant antiproliferative activity against various human cancer cell lines. This compound has been developed primarily as an inhibitor of the mitochondrial heat shock protein TRAP1, which plays a crucial role in cancer cell survival and proliferation. The design of 6BrCaQ-C10-TPP aims to enhance its bioavailability and efficacy in targeting cancer cells while minimizing toxicity to normal cells .
6BrCaQ-C10-TPP belongs to a class of compounds known as quinoline derivatives, specifically modified with a triphenylphosphonium group. This modification allows the compound to interact effectively with mitochondrial membranes, enhancing its potential as a therapeutic agent in oncology. Its classification falls under the category of small molecule inhibitors used in cancer therapy .
The synthesis of 6BrCaQ-C10-TPP involves several key steps:
Alternative synthesis strategies have also been explored that allow for variations in linker length, demonstrating flexibility in compound design and potential for generating analogues with different biological activities .
The molecular structure of 6BrCaQ-C10-TPP can be described as follows:
The chemical formula for 6BrCaQ-C10-TPP is C22H25BrN2O2P, and its molecular weight is approximately 449.36 g/mol .
6BrCaQ-C10-TPP is involved in various chemical reactions:
These reactions are facilitated by common reagents such as palladium catalysts for cross-coupling reactions and various oxidizing or reducing agents.
The mechanism by which 6BrCaQ-C10-TPP exerts its biological effects primarily involves targeting the mitochondrial heat shock protein TRAP1. The compound disrupts mitochondrial membrane integrity and modulates levels of heat shock proteins along with their client proteins. Specifically, it inhibits TRAP1 function, leading to down-regulation of proteins essential for cancer cell survival and proliferation . Experimental data indicate that this mechanism results in significant cytotoxic effects on various cancer cell types without inducing heat shock responses typically associated with cellular stress .
6BrCaQ-C10-TPP exhibits several notable physical and chemical properties:
Analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are often employed to confirm the identity and purity of synthesized compounds .
The applications of 6BrCaQ-C10-TPP extend across various fields:
TRAP1 (Tumor Necrosis Factor Receptor-Associated Protein 1), the mitochondrial isoform of the HSP90 chaperone family, is a critical regulator of proteostasis and metabolic reprogramming in cancer. Unlike cytosolic HSP90 isoforms (HSP90α/β), TRAP1 localizes primarily to the mitochondrial matrix, where it maintains the integrity of the electron transport chain (ETC), suppresses reactive oxygen species (ROS) generation, and inhibits mitochondrial permeability transition pore (mPTP) opening—a key step in apoptosis initiation [3] [8]. Structurally, TRAP1 shares higher homology with bacterial HSP90 (HtpG) than eukaryotic HSP90, featuring a unique "strap" domain that regulates its temperature-sensitive ATPase activity [3]. In oncogenesis, TRAP1 is frequently overexpressed in diverse malignancies (e.g., colorectal, prostate, and breast cancers), where it promotes tumor cell survival by:
Table 1: HSP90 Isoforms and Their Roles in Cancer
Isoform | Subcellular Localization | Key Cancer-Relevant Functions |
---|---|---|
HSP90α/β | Cytosol/Nucleus | Stabilizes oncoproteins (e.g., AKT, HER2) |
GRP94 | Endoplasmic Reticulum | Folds secreted/membrane proteins |
TRAP1 | Mitochondria | Regulates OXPHOS/glycolysis balance, anti-apoptotic |
The mitochondrial exclusivity of TRAP1 and its role in tumor-specific metabolic adaptations make it a compelling therapeutic target [3] [5].
Traditional HSP90 inhibitors target the N-terminal nucleotide-binding domain (NBD), which is conserved across all isoforms. These include:
Table 2: Classes of N-Terminal HSP90 Inhibitors and Limitations
Class | Representative Compound | Key Limitations |
---|---|---|
Benzoquinone ansamycin | 17-AAG (Tanespimycin) | Hepatotoxicity, HSR induction |
Resorcinol | NVP-AUY922 | Ocular toxicity, poor tumor selectivity |
Purine-based | PU-H71 | Limited activity against TRAP1 |
These challenges underscored the need for isoform-selective inhibitors, particularly those targeting TRAP1 without inducing HSR [5] [10].
6BrCaQ-C10-TPP represents a novel class of subcellularly targeted HSP90 inhibitors designed to overcome historical limitations. Its structure integrates three pharmacophores:
Table 3: Antiproliferative Activity of 6BrCaQ-C10-TPP in Cancer Cell Lines
Cell Line | Cancer Type | IC₅₀ (μM) | Selectivity vs. Non-Cancer Cells |
---|---|---|---|
HT-29 | Colorectal adenocarcinoma | 0.008 | >100-fold |
MDA-MB-231 | Triple-negative breast | 0.012 | >80-fold |
PC-3 | Prostate carcinoma | 0.15 | >50-fold |
HCT-116 | Colorectal carcinoma | 0.30 | >40-fold |
Mechanistically, 6BrCaQ-C10-TPP disrupts TRAP1’s chaperone function by:
CAS No.: 855-19-6
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7